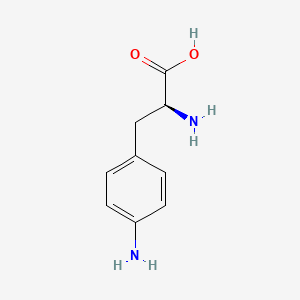

4-アミノ-L-フェニルアラニン

概要

説明

4-アミノ-L-フェニルアラニン: は、分子式 C9H12N2O2 を持つ非タンパク質性芳香族アミノ酸です。 これは、特定のストレプトマイセス属におけるクロラムフェニコールおよびプリスティナマイシン I の生合成における中間体です 。この化合物は、化学、生物学、医学、産業など、さまざまな分野での幅広い用途を持つため、大きな関心を集めています。

2. 製法

合成経路と反応条件: 4-アミノ-L-フェニルアラニンは、大腸菌の代謝工学を通じて合成できます。 。これらの酵素は、特定の条件下でグリセロールを 4-アミノ-L-フェニルアラニンに変換する役割を果たします。

工業生産方法: 工業的な設定では、4-アミノ-L-フェニルアラニンは、組換え大腸菌株を使用して製造されます。 これらの株は、シキミ酸経路のフラックスを最適化するために設計されており、リグノセルロース系バイオマスからの 4-アミノ-L-フェニルアラニンの収率を高めます 。 このプロセスには、組換え株がグルコースまたはリグノセルロース系原料の酵素加水分解物存在下で培養される、供給バッチ式発酵が含まれます .

3. 化学反応解析

反応の種類: 4-アミノ-L-フェニルアラニンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、アミノ基をニトロ基に変換することができます。

還元: ニトロ基はアミノ基に戻すことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を使用できます。

還元: 水素化ホウ素ナトリウムや触媒水素化などの試薬が一般的に使用されます。

主要な生成物:

酸化: 4-ニトロ-L-フェニルアラニン。

還元: 4-アミノ-L-フェニルアラニン。

4. 科学研究への応用

化学: 4-アミノ-L-フェニルアラニンは、生体ポリイミドやその他のポリマーなどのさまざまな複雑な分子の合成における構成要素として使用されます .

生物学: 生物学的研究では、重要な抗生物質であるクロラムフェニコールおよびプリスティナマイシン I の生合成の前駆体として役立ちます .

医学: この化合物は、新規抗菌剤の合成における役割など、その潜在的な治療用途について調査されています .

産業: 4-アミノ-L-フェニルアラニンは、高性能生分解性プラスチックや、熱的および機械的特性が向上したその他の材料の製造に使用されます .

科学的研究の応用

Chemistry: 4-Amino-L-phenylalanine is used as a building block in the synthesis of various complex molecules, including biopolyimides and other polymers .

Biology: In biological research, it serves as a precursor for the biosynthesis of chloramphenicol and pristinamycin I, which are important antibiotics .

Medicine: The compound is investigated for its potential therapeutic applications, including its role in the synthesis of novel antimicrobial agents .

Industry: 4-Amino-L-phenylalanine is used in the production of high-performance bioplastics and other materials with enhanced thermal and mechanical properties .

作用機序

4-アミノ-L-フェニルアラニンの作用機序には、代謝経路への組み込みが関与しています。これは、さまざまな芳香族化合物の生合成における前駆体として機能します。 これらの経路に関与する酵素は、4-アミノ-L-フェニルアラニンのクロラムフェニコールなどの他の生物活性分子への変換を触媒します 。 分子標的と経路には、シキミ酸経路とフェニルプロパノイド経路が含まれます .

生化学分析

Biochemical Properties

4-Amino-L-Phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is involved in the shikimate pathway, where the chorismate metabolic intermediate is converted into 4-aminophenylpyruvate (4APP) in a three-step enzymatic reaction . This process involves key enzymes such as phenylalanine ammonia-lyases (PAL1, -2, and -3) and Cinnamate 4-Hydroxlase (C4H) .

Cellular Effects

4-Amino-L-Phenylalanine has significant effects on various types of cells and cellular processes. For instance, in Escherichia coli, it has been shown to increase flux in both the pentose phosphate and shikimate pathways, resulting in higher yields . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Amino-L-Phenylalanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-L-Phenylalanine change over time. For instance, in a study involving Escherichia coli, 4-Amino-L-Phenylalanine production from glucose increased over three-fold compared to the parent strain . This was due to the disruption of biosynthetic pathways that produce either acetate or lactate as by-products .

Metabolic Pathways

4-Amino-L-Phenylalanine is involved in several metabolic pathways. It is a metabolic intermediate in the biosynthesis of chloramphenicol and pristinamycin I . In the biosynthesis process, the chorismate metabolic intermediate in the shikimate pathway is converted into 4-aminophenylpyruvate (4APP) in a three-step enzymatic reaction .

Subcellular Localization

The subcellular localization of 4-Amino-L-Phenylalanine can influence its activity or function. For instance, the SbPAL2, SbPAL3, and SbC4H proteins, which are involved in the phenylpropanoid pathway for the synthesis of flavones, localize to the endoplasmic reticulum . Specific information on the subcellular localization of 4-Amino-L-Phenylalanine is currently limited.

準備方法

Synthetic Routes and Reaction Conditions: 4-Amino-L-phenylalanine can be synthesized through metabolic engineering of Escherichia coli. . These enzymes facilitate the conversion of glycerol to 4-Amino-L-phenylalanine under specific conditions.

Industrial Production Methods: In industrial settings, 4-Amino-L-phenylalanine is produced using recombinant Escherichia coli strains. These strains are engineered to optimize the flux through the shikimate pathway, enhancing the yield of 4-Amino-L-phenylalanine from lignocellulosic biomass . The process involves fed-batch fermentation, where the engineered strains are cultivated in the presence of glucose or enzymatic hydrolysates of lignocellulosic feedstock .

化学反応の分析

Types of Reactions: 4-Amino-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation are commonly employed.

Substitution: Various electrophiles can be used in the presence of catalysts or under acidic/basic conditions.

Major Products:

Oxidation: 4-Nitro-L-phenylalanine.

Reduction: 4-Amino-L-phenylalanine.

Substitution: Derivatives with different functional groups replacing the amino group.

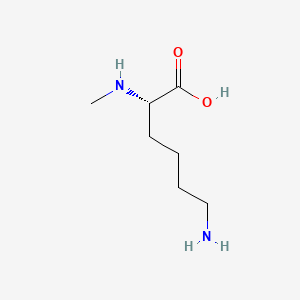

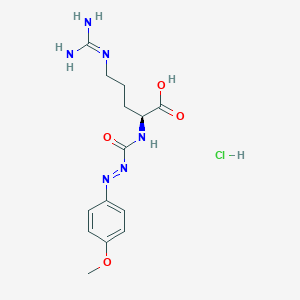

類似化合物との比較

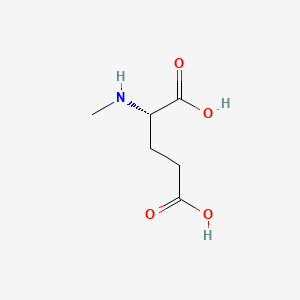

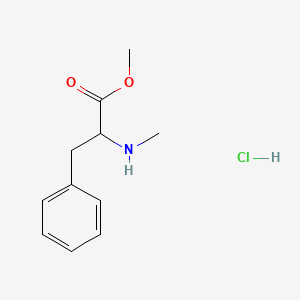

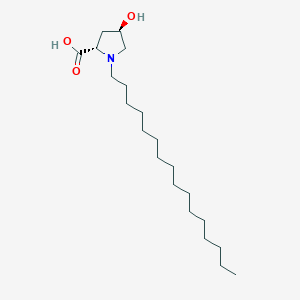

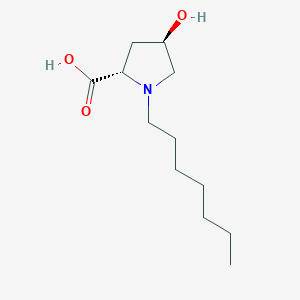

類似化合物:

L-フェニルアラニン: パラ位のアミノ基がない、類似の構造を持つタンパク質性アミノ酸。

4-ニトロ-L-フェニルアラニン: 4-アミノ-L-フェニルアラニンの酸化型。

4-ヨード-L-フェニルアラニン: パラ位にヨウ素原子を持つハロゲン化誘導体.

独自性: 4-アミノ-L-フェニルアラニンは、非タンパク質性であることと、抗生物質の生合成における中間体であることから、独自性を持ちます。 さまざまな化学修飾を受けることができるため、研究および産業用途に適した汎用性の高い化合物です .

特性

IUPAC Name |

(2S)-2-amino-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178828 | |

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-80-6, 2410-24-4 | |

| Record name | 4-Amino-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-L-phenylalanine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1567B560CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

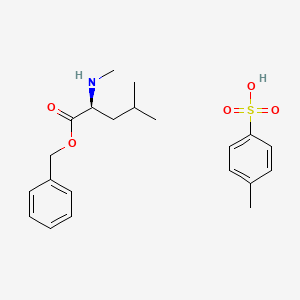

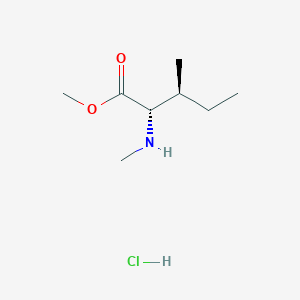

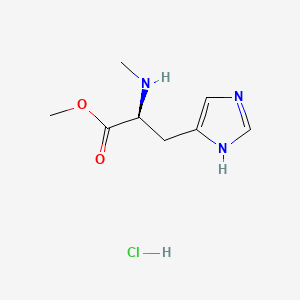

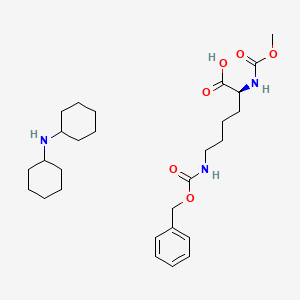

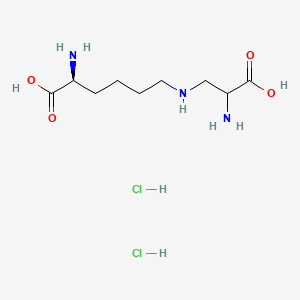

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。